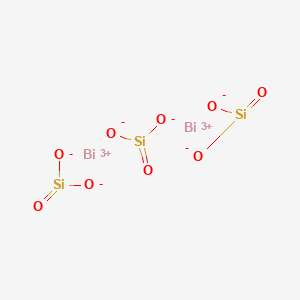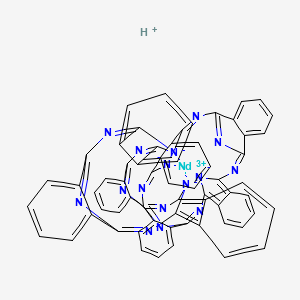![molecular formula C20H19N3O2 B12680235 N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide CAS No. 85153-38-4](/img/structure/B12680235.png)
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide, also known as Paracetamol, is a widely utilized analgesic and antipyretic medication. It is commonly used to relieve pain and reduce fever. The compound is known for its effectiveness and safety when used at recommended doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide typically involves the reaction of 4-aminophenol with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like acetic anhydride and various catalysts.
Major Products Formed
The major products formed from these reactions include quinone imine derivatives, amine derivatives, and substituted acetamides .
Scientific Research Applications
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in various chemical reactions and studies.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Widely researched for its analgesic and antipyretic properties.
Industry: Utilized in the synthesis of lithographic plates and other industrial applications
Mechanism of Action
The precise mechanism of action of N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide is not completely understood. it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. This inhibition reduces the production of prostaglandins, which play a role in the inflammatory response and contribute to sensations of pain and fever .
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Another widely used analgesic and antipyretic, but with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects.
Naproxen: Another NSAID with similar properties to ibuprofen.
Uniqueness
N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide is unique in its minimal anti-inflammatory effects compared to other analgesics like aspirin and ibuprofen. This makes it a preferred choice for patients who require pain relief and fever reduction without the anti-inflammatory effects .
Properties
CAS No. |
85153-38-4 |
|---|---|
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[4-[4-(4-hydroxyanilino)anilino]phenyl]acetamide |
InChI |
InChI=1S/C20H19N3O2/c1-14(24)21-15-2-4-16(5-3-15)22-17-6-8-18(9-7-17)23-19-10-12-20(25)13-11-19/h2-13,22-23,25H,1H3,(H,21,24) |
InChI Key |
SJRVFAFOOJNKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



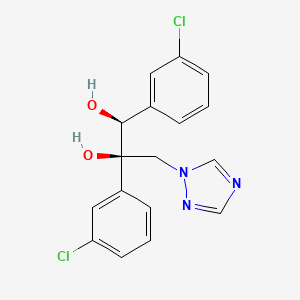
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)

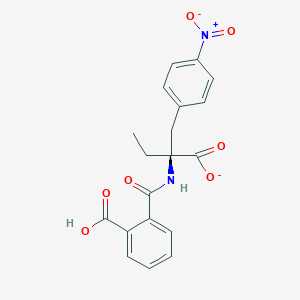
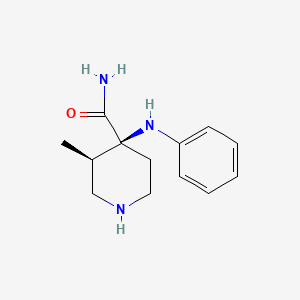
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)

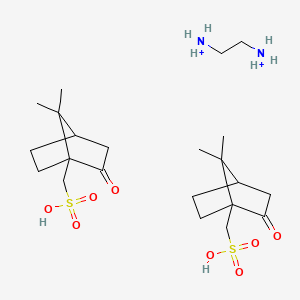
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)
